molecular formula C10H11FN2S B2781976 2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE CAS No. 336879-91-5

2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE

Cat. No.: B2781976
CAS No.: 336879-91-5
M. Wt: 210.27
InChI Key: PREMMSUCSYLUFV-UHFFFAOYSA-N
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Description

2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE is a compound belonging to the imidazole family, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl chloride with thiourea to form the intermediate 2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-imidazole, which is then reduced to the desired 4,5-dihydro form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom can form bonds with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 2-{[(2-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Uniqueness

2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREMMSUCSYLUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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